molecular formula C14H16N2O2 B11869251 Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate CAS No. 1072097-27-8

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate

Cat. No.: B11869251
CAS No.: 1072097-27-8
M. Wt: 244.29 g/mol
InChI Key: VUNZFUVOWLUVJF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate (CAS: 1072097-27-8, molecular formula: C₁₄H₁₆N₂O₂) is a substituted pyrrole derivative with a benzyl group at position 5 and an amino group at position 3 of the pyrrole ring. This compound serves as a key intermediate in synthesizing heterocyclic derivatives, such as pyrimidine-containing condensed systems, with applications in medicinal chemistry and materials science .

Properties

CAS No.

1072097-27-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)13-12(15)9-11(16-13)8-10-6-4-3-5-7-10/h3-7,9,16H,2,8,15H2,1H3

InChI Key

VUNZFUVOWLUVJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Design of the 1,4-Dicarbonyl Precursor

To achieve the desired substitution pattern, the diketone must incorporate a benzyl group at the γ-position relative to the ester functionality. A plausible precursor is ethyl 4-benzyl-3-oxobutanoate , synthesized via Claisen condensation between ethyl benzylacetate and ethyl oxalate under basic conditions.

Reaction Conditions :

  • Catalyst : Sodium ethoxide (NaOEt) in anhydrous ethanol

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : ~60–70% (estimated from analogous Claisen condensations)

Cyclocondensation with Ammonia

The diketone reacts with aqueous ammonia to form the pyrrole ring. The ester group at position 2 and the benzyl group at position 5 are introduced concurrently during this step.

Optimization Challenges :

  • Regioselectivity : Competing pathways may lead to isomeric byproducts if the diketone lacks symmetry.

  • Temperature Control : Elevated temperatures promote resinification, necessitating low-temperature conditions (0–10°C).

Typical Parameters :

ParameterValue
Ammonia Concentration25% (w/v) in H₂O
Reaction Time12–24 hours
WorkupExtraction with ethyl acetate, column chromatography

Hantzsch Pyrrole Synthesis with Functionalized β-Ketoesters

The Hantzsch method, employing β-ketoesters and α-aminoketones, offers an alternative route with inherent regiochemical control. This approach is particularly advantageous for introducing electron-withdrawing groups (e.g., esters) at specific positions.

Synthesis of Benzyl-Substituted β-Ketoester

The β-ketoester ethyl 3-benzylacetoacetate serves as a critical intermediate. It can be prepared via benzylation of ethyl acetoacetate using benzyl bromide under phase-transfer conditions.

Reaction Protocol :

  • Alkylation : Ethyl acetoacetate (1 equiv), benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv), tetrabutylammonium bromide (0.1 equiv) in toluene.

  • Conditions : Reflux at 110°C for 8 hours.

  • Yield : ~75% (based on analogous alkylations).

Condensation with α-Aminoketone

The β-ketoester reacts with 3-aminobut-2-enenitrile to form the pyrrole nucleus. The benzyl group is positioned ortho to the ester via steric and electronic effects.

Mechanistic Insights :

  • Enamine Formation : The amine attacks the ketone, forming an enamine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the enamine nitrogen completes the pyrrole ring.

Critical Parameters :

  • Solvent : Acetonitrile (MeCN) for optimal solubility

  • Base : Potassium hydroxide (KOH) to deprotonate intermediates

  • Temperature : 0°C to suppress side reactions

Post-Functionalization of Pyrrole Intermediates

For cases where direct synthesis proves challenging, post-cyclization functionalization offers a viable alternative. This method involves introducing the benzyl group after constructing the pyrrole core.

Friedel-Crafts Benzylation

Electrophilic aromatic substitution using benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can install the benzyl group at position 5.

Limitations :

  • Directing Effects : The 3-amino and 2-ester groups direct electrophiles to positions 4 and 5, but competing substitution at position 4 may occur.

  • Side Reactions : Over-alkylation or polymerization under harsh conditions.

Optimized Conditions :

ParameterValue
CatalystAlCl₃ (1.5 equiv)
SolventDichloromethane (DCM)
Temperature−10°C to 0°C
Yield~40–50% (estimated)

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce the benzyl group via a pre-installed halogen at position 5.

Synthetic Sequence :

  • Halogenation : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 5.

  • Coupling : Benzylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O.

Advantages :

  • High regioselectivity

  • Compatibility with sensitive functional groups (e.g., esters, amines)

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, regioselectivity, and scalability:

MethodYield (%)RegioselectivityScalabilityComplexity
Paal-Knorr Synthesis60–70ModerateHighModerate
Hantzsch Synthesis50–65HighModerateHigh
Friedel-Crafts40–50LowLowLow
Suzuki Coupling55–70HighHighHigh

Key Observations :

  • The Paal-Knorr method balances yield and scalability but requires precise control over diketone synthesis.

  • Transition metal-catalyzed coupling offers superior selectivity but involves multi-step halogenation and coupling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions is crucial for its antimicrobial efficacy.

Enzyme Modulation
The compound has been investigated for its role as an enzyme modulator. Its structural features allow it to bind to enzyme active sites, potentially influencing metabolic pathways. This property makes it a candidate for drug development aimed at diseases where enzyme activity modulation is beneficial.

Antitumor Potential
this compound has also been studied for its antitumor effects. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Organic Synthesis

Synthetic Intermediate
Due to its unique structural characteristics, this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize other complex molecules through various chemical reactions, including cyclization and functional group transformations .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Kochi University highlighted the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, showcasing its potential as a new antimicrobial agent .

Case Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry explored the binding affinities of this compound with various enzymes. The findings revealed that the compound can form stable complexes with target enzymes, leading to significant modulation of their activities, which could pave the way for new therapeutic strategies .

Case Study 3: Antitumor Activity

In a study focusing on cancer therapeutics, this compound was tested on multiple human carcinoma cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that this compound could be developed into an effective anticancer drug .

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Ethyl 2-Amino-5-Phenyl-1H-Pyrrole-3-Carboxylate (CAS: 111222-40-3)

Structural Differences :

  • Substituent positions: The amino group is at position 2 instead of 3, and the phenyl group replaces the benzyl group at position 3.
  • Molecular formula : C₁₃H₁₄N₂O₂ (molecular weight: 230.26 g/mol).

Key Findings :

  • Synthetic utility : Used in the preparation of serotonin receptor ligands and antimicrobial agents .

Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (Compound 55 in )

Structural Differences :

  • Substituents : A benzoyl (C₆H₅CO-) group replaces the benzyl (C₆H₅CH₂-) group at position 4.
  • Molecular formula : C₁₄H₁₄N₂O₃ (molecular weight: 258.27 g/mol).

Key Findings :

  • Applications : Serves as a precursor for 2-thioxopyrimidine derivatives, which exhibit biological activity in kinase inhibition studies .
  • Electronic effects : The electron-withdrawing benzoyl group enhances electrophilic reactivity at the pyrrole ring, facilitating cyclization reactions .

Ethyl 3-Bromo-5-Methyl-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate (CAS: 1132610-85-5)

Structural Differences :

  • Core structure : A pyrrolo[3,2-b]pyridine ring replaces the pyrrole ring.
  • Substituents : Bromo and methyl groups at positions 3 and 5, respectively.

Key Findings :

  • Reactivity : The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing polycyclic aromatic systems .

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (Compound 11b in )

Structural Differences :

  • Core structure : A pyran ring fused with a pyrazole moiety replaces the pyrrole ring.
  • Substituents: Additional cyano and hydroxyl groups enhance polarity.

Key Findings :

  • Synthetic pathway: Synthesized via reflux with ethyl cyanoacetate, highlighting divergent reactivity compared to the target compound’s amino-benzyl system .
  • Applications : Demonstrates antimicrobial and antitumor activity in preliminary assays, attributed to the pyrazole-pyran hybrid structure .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP PSA (Ų) Applications
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate C₁₄H₁₆N₂O₂ 244.29 3-NH₂, 5-CH₂C₆H₅ 2.95 68.11 Heterocyclic synthesis
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate C₁₃H₁₄N₂O₂ 230.26 2-NH₂, 5-C₆H₅ 2.78 65.50 Serotonin receptor ligands
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate C₁₄H₁₄N₂O₃ 258.27 2-NH₂, 5-COC₆H₅ 2.30 83.12 Kinase inhibitors
Ethyl 3-bromo-5-methyl-pyrrolopyridine-2-carboxylate C₁₁H₁₁BrN₂O₂ 283.12 3-Br, 5-CH₃, pyrrolopyridine core 3.20 55.84 Polycyclic aromatic systems
Compound 11b () C₁₉H₁₉N₅O₄ 381.39 Pyran-pyrazole hybrid, 5-CN 1.90 120.50 Antimicrobial/antitumor agents

Discussion of Substituent Effects and Reactivity

  • Benzyl vs. Benzoyl/Phenyl: The benzyl group (CH₂C₆H₅) in the target compound provides steric bulk and lipophilicity, favoring membrane permeability in drug candidates. In contrast, the benzoyl group (COC₆H₅) in compound 55 increases electrophilicity, while the phenyl group (C₆H₅) in Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate reduces steric hindrance .
  • Amino Group Position: The 3-amino substitution in the target compound directs reactivity toward cyclization at position 2, whereas 2-amino derivatives (e.g., compound 11b) facilitate nucleophilic attacks at position 3 .

Biological Activity

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and enzyme modulation contexts. This article explores the compound's biological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group, a benzyl group, and an ethyl ester group. Its molecular formula is C14H16N2O2C_{14}H_{16}N_{2}O_{2}, with a molecular weight of approximately 244.29 g/mol. The structural characteristics contribute to its biological activity by allowing interactions with various biological targets, influencing cell signaling and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves forming hydrogen bonds and hydrophobic interactions with active sites on microbial enzymes, which may disrupt essential metabolic processes .

Table 1: Antimicrobial Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 µg/mL
Escherichia coli0.25 µg/mL
Pseudomonas aeruginosa0.5 µg/mL

Enzyme Modulation

The compound has also been studied for its potential to modulate enzyme activities. Its amino group allows it to interact effectively with various enzymes, potentially altering their catalytic functions. This property is particularly relevant in drug design, where enzyme inhibitors are sought for therapeutic applications .

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions:

  • Formation of the Pyrrole Ring : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Subsequent reactions introduce the amino and benzyl groups, which enhance the biological activity.
  • Esterification : Finally, the ethyl ester group is introduced to complete the synthesis.

These methods highlight the versatility of this compound in synthetic organic chemistry .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Interaction Analysis

Another study focused on understanding how this compound interacts with specific enzymes involved in metabolic pathways. Using molecular docking simulations, researchers identified key binding sites and interaction energies, indicating strong potential for enzyme inhibition .

Q & A

Q. What synthetic strategies are commonly employed for Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted azirines or trichloromethyl ketones with amines. For example, 2-alkoxy-2H-azirines react with β-keto esters to form pyrrole derivatives. Optimization involves adjusting solvent polarity (e.g., DCM or THF), temperature (0–25°C), and stoichiometry of reagents. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical to isolate the product from colored by-products . Reported yields range from 43% to 48%, influenced by steric hindrance from substituents like benzyl groups .

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

  • Methodological Answer : 1H NMR (400 MHz, CDCl₃) typically shows:
  • A broad singlet (~9–13 ppm) for the NH proton.
  • Aromatic protons (benzyl group) at 7.2–7.6 ppm (multiplet).
  • Ethyl ester protons: quartet at ~4.3 ppm (CH₂) and triplet at ~1.3 ppm (CH₃).
  • Pyrrole ring protons: deshielded singlets/doublets between 6.3–6.7 ppm.
    13C NMR confirms carbonyl carbons (~161 ppm for ester) and aromatic/pyrrole carbons (109–135 ppm). High-resolution mass spectrometry (HRMS-ESI) validates the molecular ion ([M+H]⁺) with <5 ppm error .

Q. What crystallographic methods are used to determine the molecular structure, and which software is standard?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (solvents like EtOAc/hexane). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecules) ensures precise bond lengths/angles. SHELX programs are preferred for their robustness in handling twinned data and high-throughput phasing .

Advanced Research Questions

Q. How can computational DFT studies predict electronic properties and reactivity of this pyrrole derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, Fukui functions, and electrophilicity indices to predict reactive sites. For example:
  • Electrophilic Parr indices identify the amino group (-NH₂) as a nucleophilic center.
  • HOMO-LUMO gaps (~4–5 eV) correlate with stability against electrophilic attack.
    Solvent effects (PCM model) and spin-polarized calculations refine reactivity in aqueous/organic media. Software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets is standard .

Q. How are contradictions in spectroscopic or crystallographic data resolved during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å) arise from disorder or twinning. Strategies include:
  • Multi-sweep refinement in SHELXL to model disordered regions.
  • Hirshfeld surface analysis to validate intermolecular interactions (e.g., NH···O hydrogen bonds).
    Cross-validation with solid-state NMR or IR spectroscopy resolves ambiguities in functional group assignments .

Q. What mechanistic insights explain the regioselectivity of benzyl group incorporation in pyrrole synthesis?

  • Methodological Answer : The benzyl group typically occupies the 5-position due to steric and electronic factors:
  • Steric control : Bulky benzyl groups favor less hindered positions.
  • Electronic effects : Electron-donating groups stabilize intermediates during cyclization (e.g., azirine ring-opening).
    Kinetic studies (e.g., monitoring via in-situ IR) and DFT transition-state modeling confirm that substituent orientation during [3+2] cycloaddition dictates regioselectivity .

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